![molecular formula C14H17ClN2O2S B2820000 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1421584-90-8](/img/structure/B2820000.png)
3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
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Overview
Description
The compound “3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds often starts with the reaction between maleic anhydride and aromatic amines, which leads to the opening of the ring to yield a specific intermediate . This intermediate can then react with thionyl chloride (SOCl2) to afford the desired compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction between maleic anhydride and aromatic amines, followed by a reaction with thionyl chloride .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide, also known as 3-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzene-1-sulfonamide:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. The presence of the sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA replication . Research has indicated that derivatives of this compound can be effective against a range of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Research
The pyrrolidine moiety in this compound is a versatile scaffold in medicinal chemistry, often used in the design of anticancer agents . Studies have demonstrated that modifications of this compound can lead to the development of molecules that inhibit cancer cell proliferation by targeting specific enzymes and pathways involved in cell division .
Photodynamic Therapy
In photodynamic therapy (PDT), compounds like this one can be used as photosensitizers. When exposed to light, they produce reactive oxygen species that can kill cancer cells. This application is particularly useful in treating localized cancers and certain skin conditions.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Future Directions
properties
IUPAC Name |
3-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-13-6-5-7-14(12-13)20(18,19)16-8-1-2-9-17-10-3-4-11-17/h5-7,12,16H,3-4,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKBVNTXBNLPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide |
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